molecular formula C8H8N2O B3294129 4-Methoxy-3-methyl-pyridine-2-carbonitrile CAS No. 886372-21-0

4-Methoxy-3-methyl-pyridine-2-carbonitrile

Cat. No. B3294129
CAS RN: 886372-21-0
M. Wt: 148.16 g/mol
InChI Key: PBUYPSKEEQASED-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-pyridine-2-carbonitrile (MMPC) is a chemical compound that belongs to the pyridine family. It is widely used in scientific research for its unique properties and potential applications in various fields. In

Scientific Research Applications

4-Methoxy-3-methyl-pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 4-Methoxy-3-methyl-pyridine-2-carbonitrile has also been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 4-Methoxy-3-methyl-pyridine-2-carbonitrile is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to have an effect on the immune system, specifically by modulating the production of cytokines.
Biochemical and Physiological Effects:
4-Methoxy-3-methyl-pyridine-2-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. 4-Methoxy-3-methyl-pyridine-2-carbonitrile has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have a protective effect on brain cells, potentially making it useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methoxy-3-methyl-pyridine-2-carbonitrile in lab experiments is its wide range of potential applications. It has been shown to have activity against various bacteria, fungi, and viruses, making it a useful compound for studying infectious diseases. 4-Methoxy-3-methyl-pyridine-2-carbonitrile's anti-inflammatory properties also make it useful in studying inflammatory diseases. However, one limitation of using 4-Methoxy-3-methyl-pyridine-2-carbonitrile in lab experiments is its potential toxicity. Careful dosing and handling of the compound are necessary to avoid adverse effects.

Future Directions

There are several future directions for research on 4-Methoxy-3-methyl-pyridine-2-carbonitrile. One potential area of study is its use as a treatment for Alzheimer's disease. 4-Methoxy-3-methyl-pyridine-2-carbonitrile has been shown to have a protective effect on brain cells, and further research could explore its potential as a therapeutic agent for this disease. Another area of research is the development of new derivatives of 4-Methoxy-3-methyl-pyridine-2-carbonitrile with enhanced activity and reduced toxicity. Finally, the potential use of 4-Methoxy-3-methyl-pyridine-2-carbonitrile in combination with other compounds for the treatment of infectious diseases could also be explored.
In conclusion, 4-Methoxy-3-methyl-pyridine-2-carbonitrile is a compound with potential applications in various fields of science. Its unique properties make it a valuable tool for studying infectious and inflammatory diseases, as well as potential treatments for Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

properties

IUPAC Name

4-methoxy-3-methylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUYPSKEEQASED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271873
Record name 4-Methoxy-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methyl-pyridine-2-carbonitrile

CAS RN

886372-21-0
Record name 4-Methoxy-3-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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